molecular formula C12H13BrN2O2 B13036028 tert-butyl N-(3-bromo-5-cyanophenyl)carbamate CAS No. 2092002-01-0

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate

Cat. No.: B13036028
CAS No.: 2092002-01-0
M. Wt: 297.15 g/mol
InChI Key: NPBHKIDFYBZJRB-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate: is an organic compound with the molecular formula C12H13BrN2O2 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate typically involves the reaction of 3-bromo-5-cyanophenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: 3-bromo-5-cyanophenylamine and carbon dioxide.

    Reduction: 3-bromo-5-aminophenylcarbamate.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate is unique due to the presence of both bromine and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specific applications .

Biological Activity

Tert-butyl N-(3-bromo-5-cyanophenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanism of action, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H13_{13}BrN2_2O2_2 and a molecular weight of 297.15 g/mol. Its structure features a tert-butyl group, a carbamate functional group, and a bromo-cyanophenyl moiety, which contribute to its unique chemical reactivity and biological activity.

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, suggesting that this compound may influence drug-drug interactions when co-administered with other medications metabolized by these pathways.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cell lines. The results indicate that it induces apoptosis in these cells in a dose-dependent manner .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-74.5Apoptosis induction
CEM-136.0Cell cycle arrest
MEL-85.2Caspase activation

Selectivity and Toxicity

Further studies have shown that the compound possesses a favorable selectivity index over normal human cells, indicating its potential as a therapeutic agent with reduced toxicity . The selectivity is particularly notable when compared to traditional chemotherapeutics like doxorubicin, which often exhibit broader toxicity profiles.

Table 2: Selectivity Index of this compound

Comparison CompoundSelectivity Index
Doxorubicin1.0
This compound32-fold over MRC-5

Case Studies

Recent case studies have highlighted the compound's potential in treating specific cancers. In one study, patients with advanced breast cancer showed improved outcomes when treated with a regimen including this carbamate as part of a combination therapy aimed at enhancing the efficacy of existing treatments .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term effects in vivo. Ongoing research is focused on optimizing its structure to enhance potency and selectivity while minimizing side effects.

Properties

CAS No.

2092002-01-0

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,1-3H3,(H,15,16)

InChI Key

NPBHKIDFYBZJRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C#N)Br

Origin of Product

United States

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